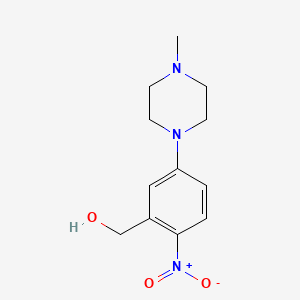

(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol

Description

(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol is a nitroaromatic compound featuring a phenyl ring substituted with a nitro group (-NO₂) at the 2-position, a 4-methylpiperazine moiety at the 5-position, and a hydroxymethyl (-CH₂OH) group. Piperazine derivatives are widely explored in medicinal chemistry due to their bioactivity, and the nitro group may enhance reactivity in synthetic pathways or influence pharmacological behavior .

Properties

IUPAC Name |

[5-(4-methylpiperazin-1-yl)-2-nitrophenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8,16H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAZVIKBIAQXZTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Followed by Reduction

A widely employed method involves nitro group introduction followed by piperazine substitution . Starting with 2-fluoro-5-nitrobenzaldehyde, nucleophilic displacement with 1-methylpiperazine in dimethylformamide (DMF) at 100°C for 8 hours yields 5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde. Subsequent reduction using sodium borohydride (NaBH₄) in methanol at 0–25°C produces the target alcohol with >90% purity. Key advantages include:

Direct Alkylation of Nitrophenyl Precursors

An alternative route involves alkylation of 2-nitro-5-hydroxymethylphenyl intermediates. For instance, treatment of 5-(bromomethyl)-2-nitrophenyl derivatives with 1-methylpiperazine in tetrahydrofuran (THF) at 45–50°C for 4.5 hours affords the product in 79–89% yield. This method avoids reduction steps but requires stringent control over stoichiometry to minimize di-alkylation byproducts.

Reductive Amination Strategies

Hydrogenation of 5-(4-methylpiperazin-1-yl)-2-nitroacetophenone derivatives using Raney Nickel or palladium on carbon under 40 psi H₂ pressure in ethanol provides the alcohol via ketone reduction. This approach is limited by competing nitro group reduction, necessitating careful catalyst selection.

Comparative Analysis of Synthetic Methods

Optimization Insights :

-

Solvent choice : DMF enhances nucleophilic substitution rates but complicates purification. Ethanol or THF improves solubility of intermediates.

-

Catalyst load : 10% Pd/C at 0.5 g per 2.77 g substrate minimizes over-reduction.

-

Temperature control : Maintaining 45–50°C during alkylation prevents exothermic side reactions.

Physicochemical Characterization

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 7.53 (d, J = 2.4 Hz, 1H, Ar–H), 7.42 (dd, J = 8.8, 2.4 Hz, 1H, Ar–H), 4.65 (s, 2H, –CH₂OH), 3.49 (s, 2H, N–CH₂–Ar), 2.47 (br s, 8H, piperazine), 2.26 (s, 3H, N–CH₃).

-

IR (KBr) : 3340 cm⁻¹ (–OH stretch), 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂).

Applications and Derivative Synthesis

The compound serves as a precursor for fluorescent probes targeting Pseudomonas aeruginosa PqsD, a quorum-sensing enzyme. Functionalization via esterification or carbamate formation enhances cell permeability, as demonstrated by derivatives with IC₅₀ values ≤300 nM .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine, which can further participate in various substitution reactions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, depending on the conditions and reagents used.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde or 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.

Reduction: 5-(4-Methylpiperazin-1-yl)-2-aminophenylmethanol.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a pharmacological agent due to its structural features that allow interaction with biological targets. Notably, it is related to phenylaminopropanol derivatives that have been studied for their effects on neurotransmitter systems, particularly those involving norepinephrine and serotonin reuptake.

Antidepressant Potential

Research indicates that derivatives similar to (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol can modulate norepinephrine and serotonin activity, making them candidates for treating conditions such as major depressive disorder and anxiety disorders . The compound's ability to influence monoamine reuptake suggests it could be effective in alleviating symptoms associated with these conditions.

Treatment of Vasomotor Symptoms

The compound has also been investigated for its potential to treat vasomotor symptoms (VMS), which are often experienced during menopause. Studies have shown that compounds targeting norepinephrine and serotonin pathways can be beneficial in managing these symptoms .

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds related to this compound:

Pharmacological Evaluation

A study evaluated various derivatives for their ability to inhibit monoamine transporters, demonstrating promising results in enhancing neurotransmitter levels in preclinical models. The results indicated a significant increase in serotonin and norepinephrine availability, suggesting potential antidepressant effects .

Selectivity and Efficacy

Another research effort focused on the selectivity of similar compounds for mutant versus wild-type EGFR in cancer models. The findings revealed that modifications in the piperazine ring could enhance selectivity and potency against specific cancer cell lines, indicating broader therapeutic applications beyond neuropharmacology .

Mechanism of Action

The mechanism of action of (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to specific receptors and modulate their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound is structurally compared to analogs with variations in the heterocyclic ring, substituents, and functional groups. Key examples include:

| Compound Name (CAS) | Key Structural Features | Similarity Score* | Key Differences |

|---|---|---|---|

| (1-(4-Nitrophenyl)piperidin-3-yl)methanol (5367-58-8) | Piperidine ring, nitro, methanol | 0.87 | Piperidine (1 N) vs. piperazine (2 N) |

| 5-Nitro-2-(piperidin-1-yl)aniline (188604-99-1) | Piperidine, nitro, aniline (-NH₂) | 0.92 | Aniline replaces methanol |

| 2-(4-Methylpiperidin-1-yl)-5-nitroaniline (166438-83-1) | 4-Methylpiperidine, nitro, aniline | 0.90 | Methylpiperidine vs. methylpiperazine |

| [2-(4-Methyl-2-phenylpiperazin-1-yl)phenyl]methanol (57321-32-1) | Piperazine, phenyl, methanol | N/A | Lacks nitro group; additional phenyl |

*Similarity scores derived from structural alignment tools (e.g., Tanimoto index) .

Key Observations:

- Substituents: The nitro group increases electron-withdrawing effects, influencing reactivity in reduction or substitution reactions (e.g., nitro-to-amine conversion in ) . Methanol provides a hydroxyl group for hydrogen bonding, unlike aniline’s primary amine, which may alter crystal packing or biological target interactions .

Pharmacological and Physicochemical Properties

- Bioactivity: Piperazine derivatives often exhibit antimicrobial, anticancer, or CNS activity. The nitro group may confer antibacterial properties (e.g., nitroimidazoles) but could increase toxicity risks .

- Solubility: The hydroxymethyl group improves aqueous solubility compared to purely aromatic analogs (e.g., aniline derivatives) .

- Crystallography: Hydrogen-bonding patterns differ; methanol forms O–H···N/O bonds, while aniline participates in N–H···O networks, affecting crystal stability .

Biological Activity

(5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that compounds containing the 4-methylpiperazine moiety often exhibit significant biological activities, particularly in the context of cancer treatment and neuropharmacology.

Antitumor Activity

A study evaluating various derivatives of podophyllotoxin found that compounds with similar structural features to this compound demonstrated notable cytotoxicity against several cancer cell lines, including HeLa and K562. The IC50 values for some derivatives were reported between 1–20 μM, indicating strong antitumor potential compared to established chemotherapeutics like etoposide .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 9l | HeLa | 7.93 |

| Compound 9l | K562 | 6.42 |

| Compound 9l | K562/A02 | 6.89 |

These findings suggest that modifications in the piperazine ring can significantly enhance the cytotoxic effects against multidrug-resistant cell lines.

Neuropharmacological Effects

Research has shown that derivatives featuring the piperazine structure can modulate neurotransmitter systems, particularly norepinephrine and serotonin pathways. These compounds have been implicated in treating various neuropsychiatric disorders by enhancing monoamine reuptake inhibition .

Case Study: Neurotoxicity Evaluation

A study on analogs of MPTP (a neurotoxic compound) evaluated their capacity to be oxidized by monoamine oxidase (MAO). The results indicated that compounds which were good substrates for MAO-B exhibited neurotoxicity, highlighting the importance of metabolic pathways in determining the safety profile of similar piperazine derivatives .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific substituents on the piperazine ring and phenyl group significantly influences the biological activity. For instance, compounds with nitro groups at certain positions tend to enhance antitumor activity, while modifications to the methyl group can impact neuropharmacological effects.

Table 2: Structure-Activity Relationships

| Substituent | Effect on Activity |

|---|---|

| Nitro group | Increases cytotoxicity |

| Methyl group | Alters neuropharmacological effects |

Q & A

Q. What synthetic strategies are effective for preparing (5-(4-Methylpiperazin-1-yl)-2-nitrophenyl)methanol?

The compound can be synthesized via multi-step reactions involving nitro-group functionalization and piperazine coupling. For example, intermediate nitroaniline derivatives (e.g., 5-(4-Methylpiperazin-1-yl)-2-nitroaniline) are synthesized using Pd-catalyzed cross-coupling (e.g., Pd₂(dba)₃/BINAP in toluene) followed by reduction or hydroxylation steps . Key steps include nitro retention during coupling and selective protection of reactive groups (e.g., tert-butyl carbamate) to prevent side reactions . Purification via column chromatography and characterization by mass spectrometry (e.g., molecular ion peaks) are critical for verifying intermediates .

Q. Which analytical techniques are optimal for characterizing this compound’s structure and purity?

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, observing the molecular ion peak (e.g., m/z 236.28 for related nitroaniline derivatives) .

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to resolve the methylpiperazine, nitrophenyl, and methanol moieties. Coupling patterns in aromatic regions distinguish substituent positions.

- Infrared Spectroscopy (IR): Identify functional groups (e.g., NO₂ stretch at ~1527 cm⁻¹, O-H stretch at ~3250 cm⁻¹) .

Q. How should researchers handle safety concerns during synthesis?

Follow protocols for nitroaromatic compounds: use fume hoods, nitrile gloves, and flame-resistant lab coats. Refer to safety data sheets (SDS) of structurally similar compounds (e.g., (2-Aminophenyl)(4-methylpiperazin-1-yl)methanone) for hazard guidance, including fire risks (toxic fumes upon combustion) and first-aid measures for exposure .

Advanced Research Questions

Q. What crystallographic methods resolve molecular geometry and hydrogen-bonding networks?

- Single-Crystal X-ray Diffraction (SCXRD): Employ SHELX (e.g., SHELXL for refinement) to determine unit cell parameters (monoclinic P2₁/c space group, a = 11.027 Å, β = 103.79°) and anisotropic displacement parameters .

- Hydrogen Bond Analysis: Use Mercury CSD to visualize packing motifs and apply graph-set notation (e.g., D, R₂²(8)) to classify hydrogen-bonding patterns . For example, nitro and methanol groups may form intermolecular O-H···O/N interactions influencing crystal stability .

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be addressed?

- Disorder Modeling: Use SHELXL’s PART instruction to refine disordered regions (e.g., methylpiperazine conformers) with occupancy constraints .

- Twinning Corrections: Apply TWIN/BASF commands in SHELX for non-merohedral twinning, validated via R-factor convergence and difference Fourier maps .

Q. What mechanistic insights guide selective nitro-group reduction while preserving the methanol functionality?

- Catalytic Hydrogenation: Test H₂/Pd-C in ethanol under controlled pressure (1–3 atm) to reduce nitro to amine without affecting the methanol group. Monitor by TLC .

- Chemoselective Agents: Use Fe/NH₄Cl in ethanol, as demonstrated for analogous nitro-to-amine conversions in spirocyclic compounds . Adjust pH to prevent methanol oxidation.

Q. How do solvent and temperature influence reaction outcomes in multi-step syntheses?

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates (e.g., Pd-mediated amination) but may increase side reactions; toluene is preferred for sterically hindered intermediates .

- Temperature Optimization: Higher temperatures (80–100°C) accelerate nitro-group activation but require reflux conditions to stabilize methanol against dehydration .

Methodological Recommendations

- Synthetic Optimization: Use design of experiments (DoE) to balance reaction time, temperature, and stoichiometry for intermediates .

- Crystallization: Recrystallize from ethanol/water mixtures to obtain diffraction-quality crystals.

- Computational Validation: Compare experimental XRD data with DFT-optimized geometries (e.g., Gaussian09) to validate torsion angles and puckering parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.